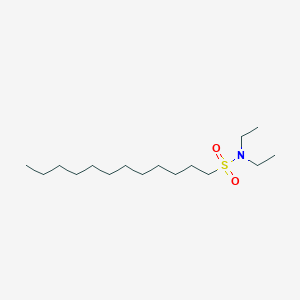

N,N-Diethyldodecane-1-sulfonamide

Beschreibung

N,N-Diethyldodecane-1-sulfonamide (CAS 112-52-7) is a sulfonamide derivative characterized by a 12-carbon alkyl chain (dodecane) with a sulfonamide group (-SO₂-NR₂) at the terminal position, where the nitrogen atoms are substituted with ethyl groups. This compound is synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of sodium hydride and ethyl iodide with a benzenesulfonamide precursor in N,N-dimethylformamide, followed by crystallization from methanol .

Eigenschaften

CAS-Nummer |

106917-35-5 |

|---|---|

Molekularformel |

C16H35NO2S |

Molekulargewicht |

305.5 g/mol |

IUPAC-Name |

N,N-diethyldodecane-1-sulfonamide |

InChI |

InChI=1S/C16H35NO2S/c1-4-7-8-9-10-11-12-13-14-15-16-20(18,19)17(5-2)6-3/h4-16H2,1-3H3 |

InChI-Schlüssel |

CWACMSUHGZAQIP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCS(=O)(=O)N(CC)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyldodecane-1-sulfonamide typically involves the reaction of dodecane-1-sulfonyl chloride with diethylamine. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Dodecane-1-sulfonyl chloride+Diethylamine→N,N-Diethyldodecane-1-sulfonamide+HCl

Industrial Production Methods

In industrial settings, the production of sulfonamides can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyldodecane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic or acidic conditions.

Major Products

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Various substituted sulfonamides

Wissenschaftliche Forschungsanwendungen

N,N-Diethyldodecane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial properties, similar to other sulfonamides.

Industry: Utilized in the production of polymers and as a surfactant in various formulations.

Wirkmechanismus

The mechanism of action of N,N-Diethyldodecane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chain Length : The 12-carbon chain in N,N-Diethyldodecane-1-sulfonamide provides superior hydrophobicity compared to shorter-chain analogs like N,N-Dibenzyloctane-1-sulfonamide, making it more suitable for lipid bilayer interactions .

- Aromatic sulfonamides (e.g., naphthalene derivatives) exhibit distinct electronic properties due to conjugation, unlike aliphatic counterparts .

Compounds with Cyclic or Hybrid Functional Groups

Key Observations :

- Cyclic Moieties : Azetidine and tetrahydrothiophene rings introduce conformational constraints, enhancing target specificity and metabolic stability compared to linear alkyl chains .

- Functional Group Synergy : Hybrid structures combining sulfonamide with nitro or benzodioxane groups (e.g., and ) demonstrate multifunctional bioactivity, unlike N,N-Diethyldodecane-1-sulfonamide, which is primarily structurally simplistic .

Alkylamine Derivatives with Similar Chain Lengths

| Compound Name | Molecular Formula | Substituents | Key Applications |

|---|---|---|---|

| 1,12-Diaminododecane | C₁₂H₂₈N₂ | Unsubstituted amine | Nylon synthesis; crosslinking agent |

| N,N'-Diethyl-1,12-diaminododecane | C₁₄H₃₄N₂ | Diethyl on N | Enhanced solubility in organic solvents |

Key Observations :

- Role of Sulfonamide vs. Amine: Unlike diaminododecane derivatives, N,N-Diethyldodecane-1-sulfonamide’s sulfonamide group increases acidity (pKa ~10–11), enabling pH-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.